molecular formula C27H29FeNO11+3 B12678274 Quelamycin CAS No. 64719-39-7

Quelamycin

Cat. No.: B12678274
CAS No.: 64719-39-7
M. Wt: 599.4 g/mol
InChI Key: AESVUZLWRXEGEX-DKCAWCKPSA-N
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Description

Quelamycin is a triferric derivative of doxorubicin, a well-known antitumor antibiotic. This compound is synthesized by chelating doxorubicin with three ferric ions at neutral pH. This compound has shown considerable antitumor activity while exhibiting lower general, hematologic, and cardiac toxicity compared to its parent compound, doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quelamycin is synthesized by chelating doxorubicin with three ferric ions. The process involves dissolving doxorubicin in a solution and adding ferric ions at neutral pH. The chelation occurs at three bidentate ligands of the doxorubicin molecule, forming a stable triferric complex .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of pH and temperature to ensure the efficient chelation of ferric ions with doxorubicin. The final product is purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Quelamycin primarily undergoes chelation reactions due to the presence of ferric ions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Chelation: Ferric ions at neutral pH.

    Oxidation: Strong oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed: Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of this compound .

Scientific Research Applications

Quelamycin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound to study chelation reactions and the stability of metal complexes.

Biology:

  • Investigated for its effects on cellular processes, particularly those involving iron metabolism and transport.

Medicine:

Industry:

  • Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Quelamycin exerts its effects by interfering with the DNA synthesis of cancer cells. The triferric complex enhances the binding of the compound to DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This results in the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Quelamycin is unique due to its triferric chelation, which distinguishes it from other derivatives of doxorubicin. Similar compounds include:

    Doxorubicin: The parent compound, known for its potent antitumor activity but higher toxicity.

    Epirubicin: Another derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and toxicity profiles.

    Daunorubicin: A closely related compound with similar antitumor activity but different clinical applications.

This compound stands out due to its lower cardiotoxicity and enhanced therapeutic index compared to these similar compounds .

Properties

CAS No.

64719-39-7

Molecular Formula

C27H29FeNO11+3

Molecular Weight

599.4 g/mol

IUPAC Name

(7S,9R)-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;iron(3+)

InChI

InChI=1S/C27H29NO11.Fe/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;+3/t10-,13-,15+,17-,22+,27-;/m1./s1

InChI Key

AESVUZLWRXEGEX-DKCAWCKPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3]

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3]

Origin of Product

United States

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